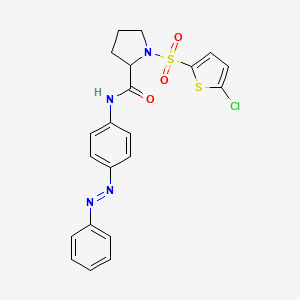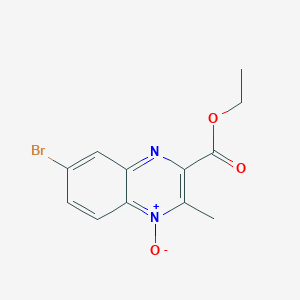
2-Ethyl-3-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-hydroxybenzamide is an organic compound belonging to the benzamide family. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both an ethyl group and a hydroxyl group on the benzene ring imparts unique chemical properties to this compound, making it a compound of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-hydroxybenzamide typically involves the acylation of 2-ethyl-3-hydroxybenzoic acid with an appropriate amine. One common method is the reaction of 2-ethyl-3-hydroxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as organoboron compounds, can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 2-Ethyl-3-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 2-Ethyl-3-hydroxybenzaldehyde.
Reduction: 2-Ethyl-3-hydroxybenzylamine.
Substitution: 2-Bromo-3-hydroxybenzamide (in the case of halogenation).
科学的研究の応用
2-Ethyl-3-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antibacterial properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research has shown that benzamide derivatives, including this compound, exhibit anti-inflammatory and analgesic activities. This makes them potential candidates for the treatment of various medical conditions.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2-Ethyl-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The amide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
2-Ethyl-3-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Ethyl-3-acetoxybenzamide: Contains an acetoxy group instead of a hydroxyl group.
2,3-Dimethoxybenzamide: Both hydroxyl groups are replaced with methoxy groups.
Comparison: 2-Ethyl-3-hydroxybenzamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. The hydroxyl group enhances its ability to form hydrogen bonds, increasing its solubility in water and its interaction with biological molecules. This makes it more versatile in applications compared to its methoxy or acetoxy counterparts .
特性
CAS番号 |
135329-27-0 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
2-ethyl-3-hydroxybenzamide |
InChI |
InChI=1S/C9H11NO2/c1-2-6-7(9(10)12)4-3-5-8(6)11/h3-5,11H,2H2,1H3,(H2,10,12) |
InChIキー |
BJKVCPWFPQHHHS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


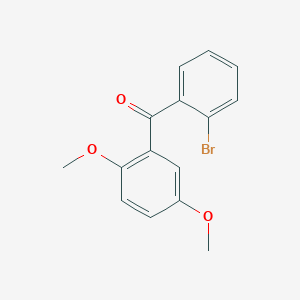
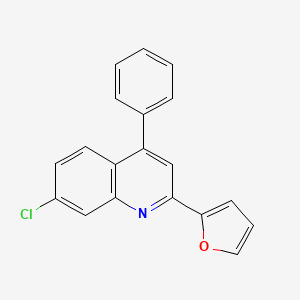
![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)
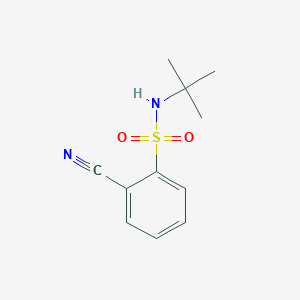
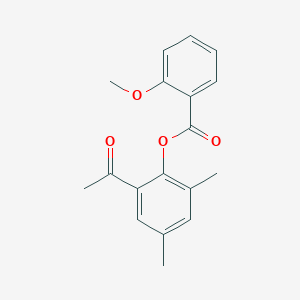
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)
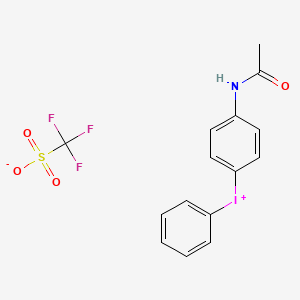


![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)
